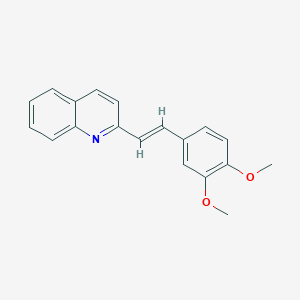
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
“4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazoles . These compounds are known for their excellent antibacterial, antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, and anxiolytic activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole and its substituted derivatives, including “4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol”, was achieved using a solid-state microwave irradiation technique . This non-classical heating method is known for decreasing reaction times and gaining publicity .
Chemical Reactions Analysis
The synthesis of “4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol” involves a reaction with substituted benzaldehyde under microwave irradiation . The reaction is performed in the presence of acetic acid and a solid support such as alumina, bentonite, or celite .
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
This compound has been synthesized for its potential antibacterial and antifungal properties. The 1,2,4-triazole ring, a core structure in this compound, is known for its effectiveness against various bacterial and fungal strains. Research suggests that derivatives of this compound could be developed into new antimicrobial agents to combat resistant pathogens .
Antitubercular Activity
Tuberculosis remains a major global health challenge, and the triazole derivatives, including 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol , are being explored for their antitubercular activities. These compounds could provide a basis for the development of novel therapeutics against Mycobacterium tuberculosis .
Antioxidant Properties
The triazole derivatives are also being investigated for their antioxidant properties. Antioxidants are crucial in protecting the body from oxidative stress, which can lead to chronic diseases. This compound’s ability to scavenge free radicals could be harnessed in therapeutic applications .
Anticancer Research
There is ongoing research into the anticancer potential of triazole derivatives. The structural motif of triazole is considered promising for the design of new anticancer drugs. Studies are focused on understanding how these compounds can be used to inhibit the growth of cancer cells .
Anti-inflammatory and Analgesic Effects
The compound’s derivatives are known to exhibit anti-inflammatory and analgesic effects. This makes them valuable in the development of new medications for the treatment of pain and inflammation-related conditions .
Anticonvulsant and Anxiolytic Effects
Research has indicated that triazole derivatives can have central nervous system effects, including anticonvulsant and anxiolytic activities. These properties are being explored to create new treatments for epilepsy and anxiety disorders .
Neuroprotective Agents for Parkinson’s Disease
Derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have been identified as potential neuroprotective agents. They have shown promise in preventing neurodegeneration in models of Parkinson’s disease, which is characterized by the death of dopaminergic neurons and the formation of proteinaceous accumulations in the brain .
Synthesis and Characterization Techniques
The compound is also significant in the field of synthetic chemistry, where it is used to develop solid-state microwave irradiation techniques for the synthesis of triazole derivatives. These techniques are important for the rapid and efficient production of compounds with potential biological activities .
Mécanisme D'action
Target of Action
The primary target of the compound 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal of neurons . In pathological conditions, it forms amyloid aggregates that lead to neurotoxicity and neurodegeneration .
Mode of Action
The compound interacts with alpha-synuclein, inhibiting its aggregation . This interaction prevents the formation of amyloid aggregates, which are a common histopathological hallmark in Parkinson’s disease patients .
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In the misfolded state, the aggregation of alpha-synuclein into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress . The compound inhibits this aggregation, thereby preventing these downstream effects .
Pharmacokinetics
This suggests that the compound has sufficient bioavailability to exert its effects in a living organism .
Result of Action
The compound’s action results in the prevention of alpha-synuclein aggregation, leading to a reduction in neurotoxicity and neurodegeneration . It has been shown to prevent bradykinesia induced by a neurotoxin, as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Orientations Futures
Propriétés
IUPAC Name |
4-amino-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-1-3-9-4-2-5/h1-4H,8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSIJUVRXSETDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352135 | |
| Record name | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36209-51-5 | |
| Record name | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol?
A1: 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is characterized by the following:
Q2: How is 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol synthesized?
A2: This compound is typically synthesized from isoniazid through a multi-step reaction. The process generally involves:
Q3: What are the key biological activities of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives?
A3: This compound and its derivatives have demonstrated promising biological activities, including:
Q4: How does the structure of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol relate to its activity (SAR)?
A4: While the exact mechanism of action for these compounds is still under investigation, structural modifications significantly impact their biological activity:
Q5: Are there any environmental considerations regarding 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol?
A5: Although specific data on the environmental impact of this compound is limited within the provided research, responsible waste management and recycling strategies are essential during its synthesis and application. Further research on its ecotoxicological effects and potential for biodegradation is crucial to ensure environmental sustainability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)



![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)



![2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline](/img/structure/B182682.png)

![2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B182686.png)